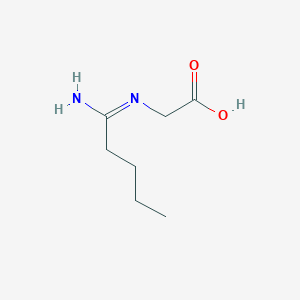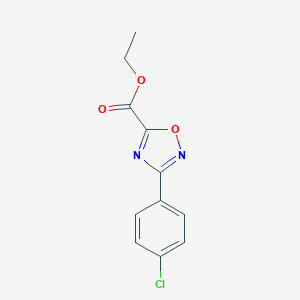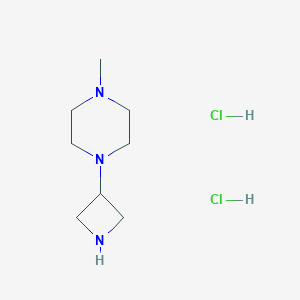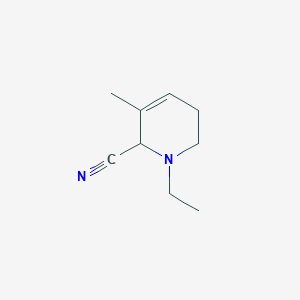
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile, also known as EMPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPCC is a pyridine-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been investigated for its anticancer, antiviral, and antibacterial activities. In material science, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In analytical chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been used as a reagent for the determination of various analytes.
作用機序
The mechanism of action of 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in the target cells. In cancer cells, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. In viral infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of viral RNA polymerase, an enzyme that is essential for viral replication. In bacterial infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
生化学的および生理学的効果
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to have various biochemical and physiological effects, depending on the target cells and the dose used. In cancer cells, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to reduce viral load and prevent viral replication, leading to the inhibition of viral infection. In bacterial infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit bacterial growth and biofilm formation, leading to the inhibition of bacterial infection.
実験室実験の利点と制限
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has several advantages and limitations for lab experiments. Its advantages include its high yield and purity, its versatility in different synthesis methods, and its potential applications in various fields. Its limitations include its potential toxicity and side effects, its limited solubility in water, and its potential degradation in the presence of light and heat.
将来の方向性
There are several future directions for the research on 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile. In medicinal chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be further optimized for its anticancer, antiviral, and antibacterial activities, and its mechanism of action can be further elucidated. In material science, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be used as a reagent for the determination of various analytes, and its sensitivity and selectivity can be further improved. Overall, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has a promising future in various fields, and its potential applications and limitations should be further explored.
合成法
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be synthesized using different methods, including the Pinner reaction, the Hantzsch reaction, and the Biginelli reaction. The Pinner reaction involves the reaction of a pyridine derivative with an alkyl halide in the presence of an acid catalyst. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The synthesis method used depends on the desired yield, purity, and cost of the final product.
特性
CAS番号 |
187409-16-1 |
|---|---|
製品名 |
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-3-11-6-4-5-8(2)9(11)7-10/h5,9H,3-4,6H2,1-2H3 |
InChIキー |
VCGKQXOGMIUDGM-UHFFFAOYSA-N |
SMILES |
CCN1CCC=C(C1C#N)C |
正規SMILES |
CCN1CCC=C(C1C#N)C |
同義語 |
2-Pyridinecarbonitrile,1-ethyl-1,2,5,6-tetrahydro-3-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
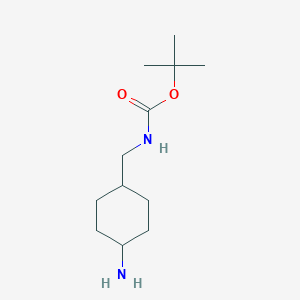
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
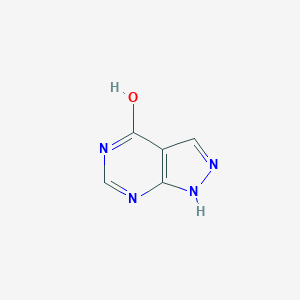
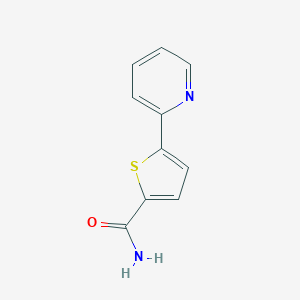
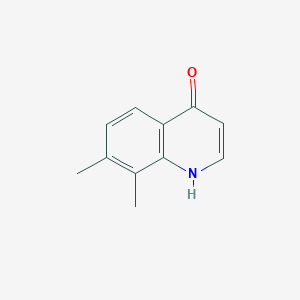
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
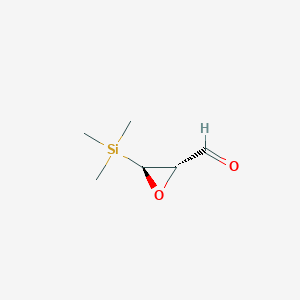
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
